

Check Availability & Pricing

# MK-7845 covalent inhibition of SARS-CoV-2 Mpro

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | MK-7845   |           |  |  |  |
| Cat. No.:            | B12386714 | Get Quote |  |  |  |

An In-depth Technical Guide on the Covalent Inhibition of SARS-CoV-2 Mpro by MK-7845

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A prime target for antiviral drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This viral enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral replication.[1][2] Its unique cleavage site, which recognizes a glutamine residue at the P1 position, is not utilized by human proteases, making it an attractive and specific target for inhibition.[1][3] MK-7845 is an experimental, orally bioavailable antiviral medication that functions as a reversible covalent inhibitor of SARS-CoV-2 Mpro.[1][3][4] This technical guide provides a comprehensive overview of the mechanism, quantitative activity, and experimental evaluation of MK-7845.

#### **Mechanism of Covalent Inhibition**

**MK-7845** is a ketoamide-based protease inhibitor that demonstrates a unique mechanism of action.[5] Unlike many other covalent Mpro inhibitors that utilize an amide group to mimic the P1 glutamine residue, **MK-7845** incorporates a distinctive difluorobutyl substituent at this position.[1][2][3]



Structural and biochemical analyses have revealed that this difluoroalkyl group interacts with the His163 residue within the active site of the Mpro.[1][2][3] This interaction is crucial for the binding and subsequent inhibition of the enzyme. The ketoamide warhead of **MK-7845** forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, effectively blocking its proteolytic activity and halting the viral replication cycle.

Below is a diagram illustrating the proposed mechanism of covalent inhibition of SARS-CoV-2 Mpro by **MK-7845**.



Click to download full resolution via product page

Caption: Covalent inhibition of SARS-CoV-2 Mpro by MK-7845.

## **Quantitative In Vitro Activity**

**MK-7845** has demonstrated potent in vitro activity against a range of coronaviruses, including multiple subvariants of SARS-CoV-2 and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[1][5][6][7][8] Its efficacy has been evaluated through various biochemical and cell-based assays.

## **Biochemical and Cellular Antiviral Activity**



The following table summarizes the key in vitro activity metrics for **MK-7845** and comparator compounds.

| Assay Type                | Virus/Enzym<br>e                     | Cell Line              | MK-7845   | Nirmatrelvir | Remdesivir |
|---------------------------|--------------------------------------|------------------------|-----------|--------------|------------|
| Biochemical<br>IC50 (nM)  | SARS-CoV-2<br>3CLpro                 | -                      | 8.7[2][4] | 20.3         | -          |
| SARS-CoV-1<br>3CLpro      | -                                    | 19.2                   | 20.3      | -            |            |
| Replicon<br>EC50 (nM)     | SARS-CoV-2                           | A549                   | 15        | -            | -          |
| MERS-CoV                  | A549                                 | 270                    | -         | -            |            |
| Antiviral IC50 (nM)       | SARS-CoV-2<br>Omicron<br>Subvariants | Vero<br>E6+TMPRSS<br>2 | 80 - 300  | -            | -          |
| Antiviral<br>EC50 (nM)    | hCoV-OC43                            | Huh7                   | 370       | -            | -          |
| hCoV-229E                 | Huh7                                 | 3150                   | -         | -            | _          |
| Live SARS-<br>CoV-2       | Vero<br>E6+TMPRSS<br>2               | 140                    | -         | -            | _          |
| Live MERS-<br>CoV         | Vero<br>E6+TMPRSS<br>2               | 390                    | -         | -            |            |
| Cytotoxicity<br>CC50 (nM) | -                                    | Vero<br>E6+TMPRSS<br>2 | >100,000  | >100,000     | 20,000     |

# **In Vivo Efficacy**



The antiviral efficacy of **MK-7845** has been evaluated in transgenic mouse models of SARS-CoV-2 and MERS-CoV infection. Oral administration of **MK-7845** resulted in a significant reduction in viral loads in the lungs of infected mice.[1][5][6][7][8]

#### **Viral Load Reduction in Mouse Models**

The table below presents the in vivo efficacy data for **MK-7845** in K18-hACE2 mice infected with SARS-CoV-2 and K18-hDDP4 mice infected with MERS-CoV.

| Virus      | Mouse Model | Treatment Regimen                                                       | Viral Load Reduction (log10) |
|------------|-------------|-------------------------------------------------------------------------|------------------------------|
| SARS-CoV-2 | K18-hACE2   | 100 mg/kg, 250<br>mg/kg, 500 mg/kg<br>(prophylactic and<br>therapeutic) | >6                           |
| MERS-CoV   | K18-hDDP4   | -                                                                       | >6                           |

# **Experimental Protocols**

This section provides an overview of the methodologies used in the key experiments for the evaluation of **MK-7845**.

## **SARS-CoV-2 Mpro Biochemical Inhibition Assay**

This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant SARS-CoV-2 Mpro.





Click to download full resolution via product page

Caption: Workflow for a FRET-based Mpro inhibition assay.



#### Protocol:

- Reagent Preparation: Recombinant SARS-CoV-2 3CLpro is purified. A quenched fluorescence resonance energy transfer (FRET) peptide substrate, based on the nsp4/nsp5 cleavage sequence, is synthesized.[9] MK-7845 is serially diluted in DMSO.
- Assay Plate Preparation: The assay is performed in 384-well plates. MK-7845 dilutions are dispensed into the wells.
- Enzyme Addition: A solution of recombinant 3CLpro is added to each well containing the inhibitor.
- Pre-incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: The FRET substrate is added to all wells to start the enzymatic reaction.
- Fluorescence Reading: The fluorescence intensity is measured kinetically using a plate reader (e.g., Pherastar MultiLabel Reader at Ex495, Em520).[9]
- Data Analysis: The initial reaction velocities are calculated from the fluorescence kinetic data.
   The IC50 values are determined by fitting the dose-response curves to the data.

#### **Cell-Based Antiviral Assays**

These assays determine the potency of the inhibitor in a cellular context, measuring its ability to inhibit viral replication in cultured cells.

- 1. Antiviral Cytopathic Effect (CPE) Assay:
- Cell Seeding: Huh7 cells are seeded in 384-well plates.[5][9]
- Compound Addition: Serial dilutions of MK-7845 are added to the cells.
- Viral Infection: Cells are infected with hCoV-229E or hCoV-OC43.
- Incubation: Plates are incubated for 72 hours at 37°C and 5% CO2.



- Viability Measurement: Cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo). The EC50 (half-maximal effective concentration) is calculated based on the inhibition of virus-induced cell death.
- 2. Replicon-Based Screening Assay:
- Compound Plating: **MK-7845** is dispensed into 384-well plates using an acoustic dispenser. [5]
- Cell Electroporation and Seeding: A549 cells are electroporated with SARS-CoV-2 or MERS-CoV replicon RNA and then seeded into the assay plates.[5]
- Incubation: Cells are incubated with the compound for approximately 40 hours.[5]
- Reporter Gene Measurement: The replicon often contains a reporter gene (e.g., GFP). The number of reporter-positive cells is quantified using an automated scanner.[5]
- Data Analysis: The EC50 value is determined from the dose-response curve of reporter gene expression inhibition.

## In Vivo Efficacy Studies in Mouse Models

These studies assess the therapeutic and prophylactic efficacy of the antiviral compound in a living organism.

#### **Protocol Overview:**

- Animal Model: Transgenic K18-hACE2 mice (for SARS-CoV-2) or K18-hDDP4 mice (for MERS-CoV) are used.[5][6]
- Compound Administration: **MK-7845** is administered orally (e.g., at doses of 100, 250, and 500 mg/kg) at specified times relative to infection (e.g., 1 hour prior for prophylaxis, or 4 and 12 hours post-infection for therapeutic evaluation).[5][6]
- Viral Challenge: Mice are intranasally infected with a specified dose of SARS-CoV-2 or MERS-CoV.[6]
- Monitoring: Animals are monitored for clinical signs of disease.



- Endpoint Analysis: At a predetermined time point (e.g., 3 days post-infection), mice are euthanized, and lung tissues are collected.[6]
- Viral Titer Quantification: Viral loads in the lung homogenates are quantified using methods such as TCID50 (50% tissue culture infectious dose) assays, plaque assays, and RT-qPCR.
   [6]

## Conclusion

MK-7845 is a potent, orally bioavailable, reversible covalent inhibitor of SARS-CoV-2 Mpro with a novel difluorobutyl P1 substituent. It demonstrates robust in vitro activity against a broad range of coronaviruses and significant in vivo efficacy in animal models of SARS-CoV-2 and MERS-CoV infection. The favorable pharmacokinetic properties of MK-7845, which do not require boosting, make it a promising candidate for further clinical development as a treatment for COVID-19 and potentially future coronavirus outbreaks.[5][7] The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug developers in the field of antiviral therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. MK-7845 Wikipedia [en.wikipedia.org]
- 2. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Invention of MK-7845, a SARS-CoV-2 3CL Protease Inhibitor Employing a Novel Difluorinated Glutamine Mimic PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Pan-Coronavirus 3CL Protease Inhibitor MK-7845: Biological and Pharmacological Profiling PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]



- 7. researchgate.net [researchgate.net]
- 8. Novel Pan-Coronavirus 3CL Protease Inhibitor MK-7845: Biological and Pharmacological Profiling PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MK-7845 covalent inhibition of SARS-CoV-2 Mpro].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386714#mk-7845-covalent-inhibition-of-sars-cov-2-mpro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com